5-Bromo-2-iodothiazole
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Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-iodothiazole and related compounds involves strategic halogenation and cyclization steps. A method for synthesizing halogenated tetrahydrofurans, which are structurally related to 5-Bromo-2-iodothiazole, employs N-alkenoxythiazole-2(3H)-thiones as intermediates. These intermediates, upon photolysis in the presence of appropriate trapping reagents, facilitate the formation of bromo- and iodo-substituted compounds through alkoxyl radical cyclization and halogen trapping (Hartung et al., 2003).
Molecular Structure Analysis
The structure of 5-Bromo-2-iodothiazole and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structural characterization of bromo- and iodo-substituted pyrimidine compounds, which share a halogen substitution pattern similar to 5-Bromo-2-iodothiazole, was achieved using X-ray diffraction analysis. This analysis provides insight into the molecular geometry and electronic structure of such compounds (Goodby et al., 1996).
Chemical Reactions and Properties
5-Bromo-2-iodothiazole participates in a variety of chemical reactions, leveraging its halogen atoms for further functionalization. For example, 5-bromo-2-iodopyrimidine, a compound analogous to 5-Bromo-2-iodothiazole, has been utilized in selective palladium-catalyzed cross-coupling reactions. This demonstrates the compound's utility in forming carbon-carbon bonds, a fundamental process in organic synthesis (Goodby et al., 1996).
Scientific Research Applications
Synthesis and Chemical Applications
5-Bromo-2-iodothiazole serves as a precursor in the synthesis of various chemically and pharmacologically significant compounds. A study showcased the convenient formation of highly functionalized 5-bromo-2-aminothiazoles, highlighting their potential as pharmacologically interesting compounds and their role in monoacylglycerol lipase (MAGL) inhibition (Prévost et al., 2018). Additionally, 5-bromo-2-iodothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity, demonstrating significant bioactivity against Mycobacterium tuberculosis H(37) Rv and various bacterial and fungal strains (Shingalapur et al., 2009).
Synthetic Utility in Cross-Coupling Reactions
5-Bromo-2-iodothiazole derivatives have been studied for their reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These studies have led to the development of new functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).
Involvement in Radical Reactions
Research has also explored the radical reactions of 5-bromo-2-iodothiazole derivatives, specifically in the bromo- and iodocyclization of bis(homoallylic) alcohols. This has led to the synthesis of halogenated tetrahydrofurans, illustrating the compound's versatility in organic synthesis (Hartung et al., 2003).
Use in Photophysical and Computational Studies
5-Bromo-2-iodothiazole derivatives have been incorporated into studies on π‐conjugated 1,3,2‐Benzodiazaboroles with carbazole building blocks, showing promising results in photophysical studies and potential applications in the field of material science (Weber et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-iodo-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEQBVRCNVCFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546085 |
Source
|
Record name | 5-Bromo-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodothiazole | |
CAS RN |
108306-64-5 |
Source
|
Record name | 5-Bromo-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-iodo-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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